
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(2-aminoanilino)-1-benzopyran-2-one is a member of coumarins.
Scientific Research Applications
Cycloaddition Reactions
- "3-Amino-4-imino-4H-thieno[3,4-c][1]benzopyran" and similar compounds are studied for their cycloaddition reactions. These reactions are important for synthesizing structurally complex molecules with potential applications in various chemical and pharmaceutical industries (Nyiondi-Bonguen, Fondjo, Fomum, & Döpp, 1994).
Crystal Structure Analysis
- The crystal structure of derivatives like "2-Amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one" has been analyzed. Such studies are essential for understanding the molecular geometry and potential applications in material science (You, 2004).
Intermediate in Drug Synthesis
- It serves as an intermediate in the synthesis of drugs like dopamine D3 receptor selective agonist PD128907. Understanding these intermediates is crucial for developing new pharmaceutical compounds (Jin, 2006).
Synthesis of 2-Amino-4H-Pyrans
- Compounds in this category are used for synthesizing 2-amino-4H-pyrans, which have applications in various biological activities, including as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi, Kazemi, & Nezamabadi, 2006).
Antihypertensive Activity
- Derivatives like "3-[(substituted-carbonyl)amino]-2H-1-benzopyrans" have been studied for their antihypertensive activity. These compounds could contribute to new treatments for hypertension (Cassidy et al., 1992).
Antibacterial Activity
- Some derivatives have shown promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents (El-Wahab, 2002).
properties
Product Name |
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-amino-4-(2-aminoanilino)chromen-2-one |
InChI |
InChI=1S/C15H13N3O2/c16-10-6-2-3-7-11(10)18-14-9-5-1-4-8-12(9)20-15(19)13(14)17/h1-8,18H,16-17H2 |
InChI Key |
SBLLLSCPLKMMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NC3=CC=CC=C3N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



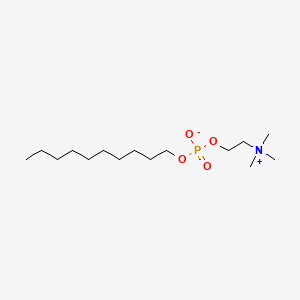
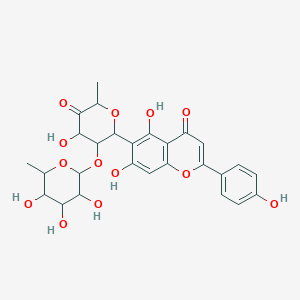
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)
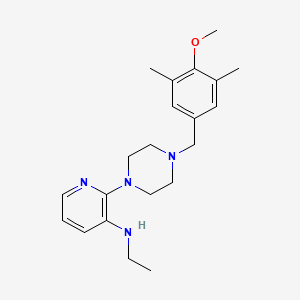
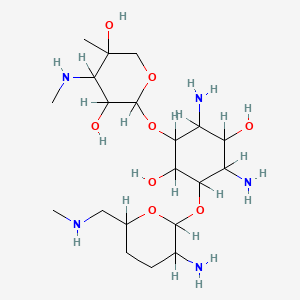
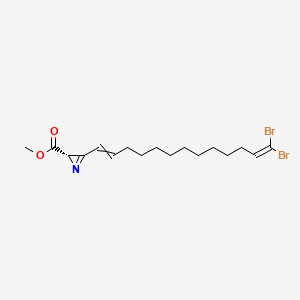
![4,8'-Dihydroxyspiro[2,11-dioxatricyclo[13.2.2.03,8]nonadeca-1(17),3(8),4,6,15,18-hexaene-13,3'-4,7-dioxatricyclo[7.3.0.02,6]dodeca-1(9),2(6)-diene]-5',10',12-trione](/img/structure/B1218615.png)
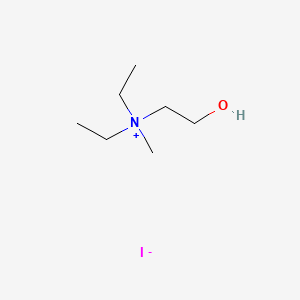
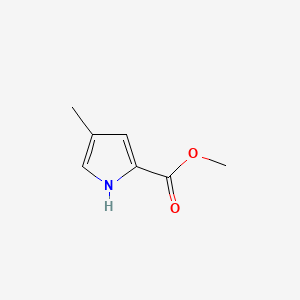
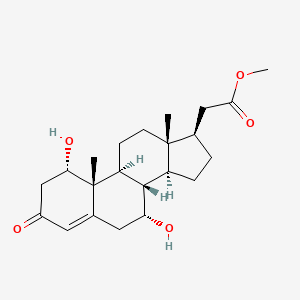
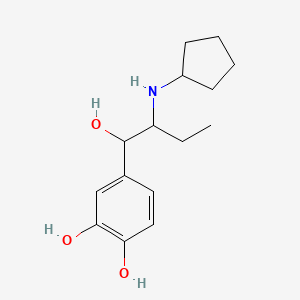
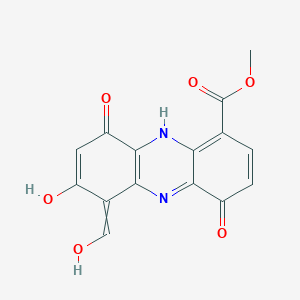
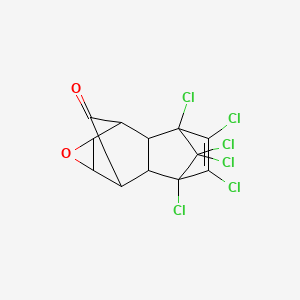
![(2r)-2-(2-Hydroxypropan-2-yl)-10-methylspiro[4.5]dec-6-ene-6-carboxylic acid](/img/structure/B1218625.png)